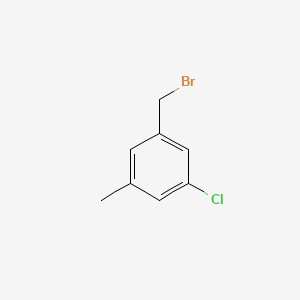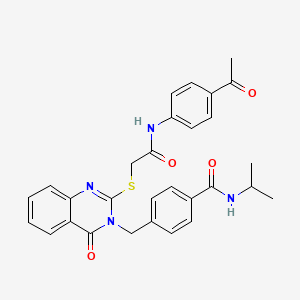![molecular formula C22H18N2O5 B2611404 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid CAS No. 2219376-36-8](/img/structure/B2611404.png)
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C22H18N2O5. It is also known by its IUPAC name "1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl group attached to an azetidine ring, which is further connected to an oxazole ring and a carboxylic acid group . The molecular weight of the compound is 390.395.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis of Bioactive Compounds
Research has highlighted the synthesis of compounds with potential bioactivity through the incorporation of the fluorenylmethoxycarbonyl group. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, beyond the Dimroth rearrangement, demonstrates the utility of this group in creating peptidomimetics or biologically active compounds based on the triazole scaffold. Triazoles active as HSP90 inhibitors were synthesized, showcasing the potential for creating compounds with significant bioactivity (Ferrini et al., 2015).
Antimicrobial Applications
The molecule has been investigated for its role in the synthesis of antibacterial agents. Research into 7-azetidinylquinolones as antibacterial agents emphasizes the synthesis and study of stereochemically pure compounds with variations at the 7-(3-amino-2-methyl-1-azetidinyl) moiety, to understand the effects of chirality on potency and in vivo efficacy relative to racemic mixtures. This research provides insights into the design of chiral antibacterial agents with improved activity (Frigola et al., 1995).
Synthesis of Fluorescent Probes
The synthesis and spectral characterization of a 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine containing a fluorenylmethoxycarbonyl (fmoc) fluorescent fragment highlight the use of this chemical structure in creating novel fluorescent probes. These probes can be useful in various applications, including the study of HIV through derivatives of 3′-deoxy-3-azidothymidine (AZT, zidovudine) (Szafrański et al., 2015).
Anticancer and Antimicrobial Agents
Research on bioactive fluorenes has led to the synthesis of thiazolidinone and azetidinone analogues based on the fluorene moiety. These compounds have shown potential as anticancer and antimicrobial agents against multidrug-resistant strains. Some of the synthesized compounds exhibited remarkable activity against cancer cell lines when compared to reference drugs, showcasing the potential of fluorene-based bioactive agents in therapeutic applications (Hussein et al., 2020).
Antibacterial Quinolones
The design of fluoroquinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria has been enhanced by the introduction of novel N-1 substituents, including the fluorenylmethoxycarbonyl group. This research emphasizes the importance of the structural orientation and the steric hindrance induced by specific substituents for achieving potent antibacterial activity (Kuramoto et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(26)19-20(29-12-23-19)13-9-24(10-13)22(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNNVMFLRQZLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(N=CO5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)
![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)
![Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate](/img/structure/B2611326.png)
![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)


![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)
![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)